2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Overview
Description
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4H3N3O. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of an amido-nitrile with a suitable reagent under controlled conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as tert-butylhydroperoxide (TBHP) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a nitrile group.
2,3-Dihydro-1-oxo-1H-indole-4-carbonitrile: Another related compound with a different ring structure but similar functional groups
Uniqueness: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-oxo-1,3-dihydroimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-2-6-4(8)7-3/h2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWMWWYYQYMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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